2-chlorobenzyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

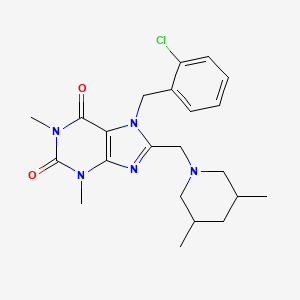

The compound “2-chlorobenzyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate” is likely to be an organic compound containing several functional groups. These include a chlorobenzyl group, a fluorophenyl group, a methyl group, and a triazole group. The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a triazole ring suggests that the compound could have a planar region, while the various substituents (chlorobenzyl, fluorophenyl, and methyl groups) could add complexity to the structure .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For instance, the chlorobenzyl group might undergo nucleophilic aromatic substitution reactions, while the triazole ring might participate in click chemistry reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of a triazole ring could contribute to the compound’s polarity and potentially its solubility in various solvents .Scientific Research Applications

Molecular Interactions and Structural Analysis

Research into derivatives of 1,2,4-triazoles, which include compounds similar to 2-chlorobenzyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate, has revealed interesting molecular interactions. For example, Shukla et al. (2014) analyzed two biologically active 1,2,4-triazole derivatives, focusing on their intermolecular interactions such as C–H⋯O, C–H⋯SC, and C–H⋯π. These interactions were evaluated using Hirshfeld surfaces and ab initio quantum mechanical calculations, providing deeper insights into the nature of lp⋯π interactions (Shukla, Mohan, Vishalakshi, & Chopra, 2014).

Synthesis and Chemical Properties

Negrón-Silva et al. (2013) synthesized 1,4-disubstituted 1,2,3-triazoles and studied their potential in inhibiting acidic corrosion of steels. This research highlights the chemical versatility and potential industrial applications of triazole derivatives (Negrón-Silva, González-Olvera, Ángeles-Beltrán, Maldonado-Carmona, Espinoza-Vázquez, Palomar-Pardavé, Romero-Romo, & Santillán, 2013).

Potential in Photostabilization and Drug Design

Protti et al. (2012) explored the photodehalogenation of fluoro or chlorobenzene derivatives, which led to different products. This study suggests potential applications in designing less phototoxic fluorinated drugs and highlights the direct effect of substituents on product formation (Protti, Dichiarante, Dondi, Fagnoni, & Albini, 2012).

Applications in Biomedical Research

Compounds like this compound could potentially be explored for biomedical applications. Bhat et al. (2016) synthesized a series of triazole derivatives, which displayed a broad spectrum of antimicrobial activities and moderate to good anti-oxidant activities. Such studies underscore the potential of triazole derivatives in the development of new antimicrobial agents (Bhat, Nagaraja, Kayarmar, Peethamber, & MohammedShafeeulla, 2016).

Photophysical Properties and Sensing Applications

Safronov et al. (2020) conducted a study on 2-aryl-1,2,3-triazol-4-carboxylic acids, revealing their bright blue fluorescence with excellent quantum yields and large Stokes shifts. The study indicated potential applications of these compounds as sensors for monitoring and controlling pH, which can be valuable in biological research (Safronov, Fomin, Minin, Todorov, Kostova, Benassi, & Belskaya, 2020).

Future Directions

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various biological targets .

Mode of Action

It is known that similar compounds can interact with their targets in a variety of ways, including binding to receptors, inhibiting enzymes, or disrupting cellular processes .

Biochemical Pathways

Similar compounds have been found to affect a variety of biochemical pathways, leading to diverse biological effects .

Pharmacokinetics

Similar compounds have been found to have diverse pharmacokinetic properties, influencing their bioavailability .

Result of Action

Similar compounds have been found to have a variety of effects at the molecular and cellular level .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with its targets .

Properties

IUPAC Name |

(2-chlorophenyl)methyl 1-(4-fluorophenyl)-5-methyltriazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClFN3O2/c1-11-16(17(23)24-10-12-4-2-3-5-15(12)18)20-21-22(11)14-8-6-13(19)7-9-14/h2-9H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMDWYXVEILELSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=C(C=C2)F)C(=O)OCC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClFN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-ethoxy-N-methylbenzamide](/img/structure/B2917365.png)

![6-Oxo-7H-thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2917366.png)

![1-[3-(4-Ethylphenyl)sulfonylquinolin-4-yl]piperidine-4-carboxamide](/img/structure/B2917367.png)

![5-(Tert-butyl)-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2917372.png)

![tert-butyl (1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-ylcarbamate](/img/no-structure.png)

![3-[(4-Aminophenyl)methyl]-1,1-dimethylurea](/img/structure/B2917382.png)

![2-[1-(Piperazin-1-yl)ethyl]-1,3-benzothiazole dihydrochloride](/img/structure/B2917383.png)

![1,3,6-trimethyl-2-oxo-N-{3-[(E)-2-pyridin-4-ylvinyl]phenyl}-2,3-dihydro-1H-benzimidazole-5-sulfonamide](/img/structure/B2917384.png)